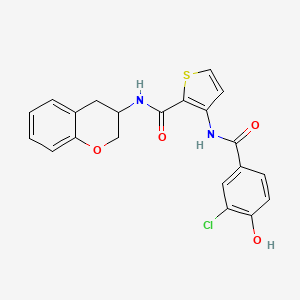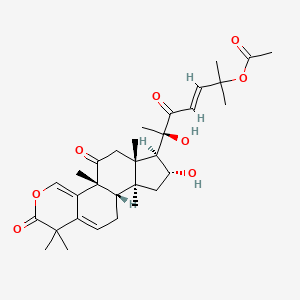![molecular formula C34H38IN B12384807 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide is a complex organic compound It features a pyridinium core substituted with various phenyl groups, including tert-butylphenyl and phenylethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinium core: This can be achieved through a condensation reaction involving a suitable pyridine derivative.
Substitution reactions: Introduction of tert-butylphenyl and phenylethenyl groups can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with an appropriate alkyl halide, such as methyl iodide, to form the pyridinium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tert-butyl groups.
Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a pyridine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyridinium or pyridine derivatives.
科学研究应用
Chemistry
Organic Electronics: The compound’s structure suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Biological Probes: It may be used as a fluorescent probe in biological imaging due to its aromatic structure.
Industry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various industrial chemical reactions.
Dyes and Pigments: Its structure suggests potential use in the synthesis of dyes or pigments.
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing its behavior in electronic devices.
相似化合物的比较
Similar Compounds
4-tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups.
Pyridinium salts: Other pyridinium-based compounds with different substituents.
Uniqueness
The unique combination of substituents in 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide gives it distinct properties, such as specific electronic or steric effects, that differentiate it from other similar compounds.
属性
分子式 |
C34H38IN |
|---|---|
分子量 |
587.6 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+; |
InChI 键 |
PETRXUJAJSDTOF-ZUQRMPMESA-M |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


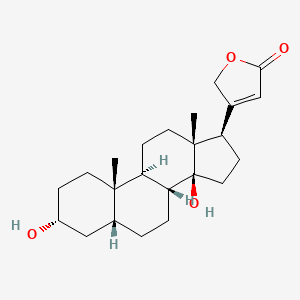
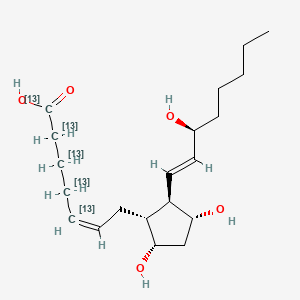
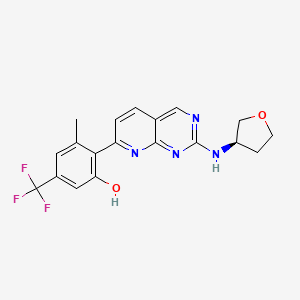
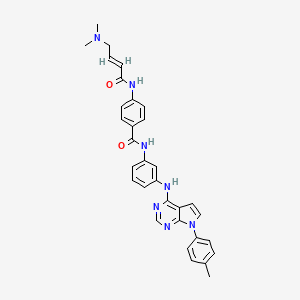
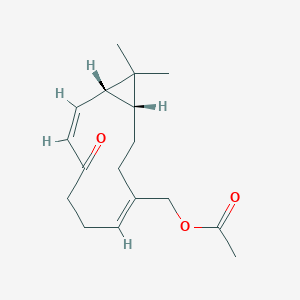
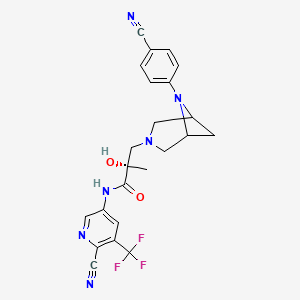
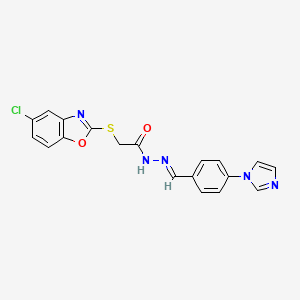
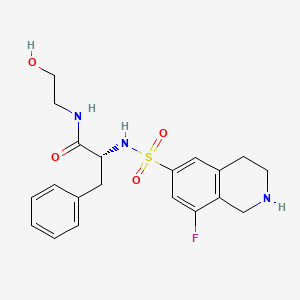
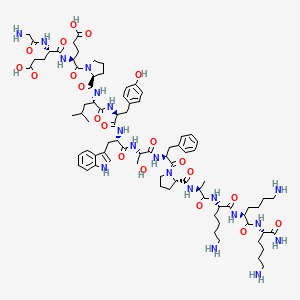
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
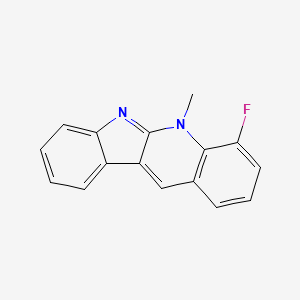
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
